molecular formula C9H8N2O6 B1404750 Ethyl 3,4-dinitrobenzoate CAS No. 35998-99-3

Ethyl 3,4-dinitrobenzoate

Cat. No. B1404750
CAS RN: 35998-99-3
M. Wt: 240.17 g/mol
InChI Key: SIOGJUPRUMMKDF-UHFFFAOYSA-N
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Description

Ethyl 3,4-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6 . It has a molecular weight of 240.17 g/mol . The compound is used in various chemical reactions and has been studied in the context of antimicrobial activity .


Synthesis Analysis

The synthesis of Ethyl 3,4-dinitrobenzoate can be achieved through the nitration of benzoic acid with nitric acid in the presence of concentrated sulfuric acid . Another method involves the conversion of alcohols to the corresponding 3,5-dinitrobenzoates using ionic liquid, (bmim)HSO4 under microwave irradiation .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dinitrobenzoate is characterized by the presence of an ester functional group attached to a benzene ring, which is further substituted with two nitro groups . The crystals of ethyl 3,5-dinitrobenzoate are monoclinic with specific dimensions .


Chemical Reactions Analysis

Ethyl 3,4-dinitrobenzoate can participate in various chemical reactions. For instance, alcohols can react with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form 3,5-dinitrobenzoate esters .


Physical And Chemical Properties Analysis

Ethyl 3,4-dinitrobenzoate has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 167.5±3.0 cm3 .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 3,4-dinitrobenzoate has been studied for its crystal structure properties. Hughes and Trotter (1971) found that in crystals of ethyl 3,5-dinitrobenzoate, the carboxy- and nitro-groups are rotated out of the aromatic ring plane, providing insights into bond distances and valency angles similar to those in related molecules (Hughes & Trotter, 1971).

Chemical Reactions and Interactions

Bacaloglu et al. (1990) explored the reactions of OH− with ethyl 2,4- and 3,5-dinitrobenzoate, involving single-electron transfer. This study provides valuable information on the chemical behavior of ethyl dinitrobenzoates in certain conditions (Bacaloglu et al., 1990).

Synthesis and Chirality Determination

Seebach et al. (1984) investigated the reduction of ethyl 4,4,4-trichloro- and 4,4,4-trifluoro-3-oxobutanoate, leading to the preparation of ethyl dinitrobenzoates. This study is significant for understanding the synthesis and chirality of ethyl dinitrobenzoates (Seebach et al., 1984).

Esterification and Nitration Studies

Ya. et al. (2017) conducted a synthesis of esters and their dinitro derivatives, including ethyl dinitrobenzoates. Their research provides insights into the structural determination of these compounds, which is crucial for understanding their chemical properties (Ya. et al., 2017).

Analytical Applications

Han (1967) adapted the 3,5-dinitrobenzoyl chloride method for semi-micro analysis of hydroxyl groups in certain compounds, demonstrating the analytical applications of dinitrobenzoates in chemical analysis (Han, 1967).

Solubility and Crystallization Studies

Jones et al. (2005) explored the crystallization processes of salts involving ethylenediammonium 3,5-dinitrobenzoate, contributing to the understanding of solubility and crystallization behaviors of these compounds (Jones et al., 2005).

Safety And Hazards

Ethyl 3,4-dinitrobenzoate is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification . It is harmful if swallowed and should be handled with appropriate safety measures, including wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

ethyl 3,4-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOGJUPRUMMKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dinitrobenzoate

CAS RN

35998-99-3
Record name ethyl 3,4-dinitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AE Voelker, R Viswanathan - The Journal of Organic Chemistry, 2013 - ACS Publications
Label-free protein immobilization allows precise detection of biomolecular events. Preserving enzyme function is intrinsically challenging for these strategies. Considering that …
Number of citations: 17 pubs.acs.org
SY Kuchmiy, OL Stroyuk - Theoretical and Experimental Chemistry, 2021 - Springer
The cutting-edge research on the photocatalytic selective reductive transformations of organic nitro compounds in heterogeneous systems on the basis of semiconductors of different …
Number of citations: 1 link.springer.com
AE Voelker - 2013 - search.proquest.com
Protein microarrays are becoming increasingly popular as platforms for applications ranging from bioanalyte detection (biosensors and diagnostics) to enzyme activity profiling and …
Number of citations: 1 search.proquest.com
JA Roberts - 1997 - search.proquest.com
Many proteins and enzymes derive their function through the mediation of electron transfer processes by proton transfer. The coupling of proton motion to charge separation is a basic …
Number of citations: 0 search.proquest.com

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